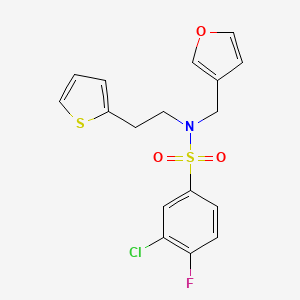
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The structure of this compound suggests potential biological activity due to the presence of multiple aromatic systems and halogen substituents, which are often associated with increased binding affinity to various biological targets.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or through the modification of existing sulfonamide groups. For example, novel benzenesulfonamide derivatives with anticancer activity have been synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid, as seen in the synthesis of a series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can influence the compound's biological activity. The presence of chloro and fluoro substituents, as well as furan and thiophene rings, in the compound suggests a complex molecular architecture that could interact with multiple biological targets .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including electrophilic aromatic substitutions, as their aromatic rings are susceptible to attack by electrophiles. The reactivity of such compounds can be influenced by the nature and position of substituents on the aromatic rings, as demonstrated by the reactivity of benzo[b]thiophen and benzo[b]furan derivatives . The presence of electron-withdrawing groups such as fluorine can increase the reactivity of certain positions on the aromatic ring, potentially leading to selective reactions at those sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of halogen atoms like chlorine and fluorine can increase the lipophilicity of the compound, which may affect its solubility and distribution in biological systems. The presence of multiple aromatic rings can also contribute to the compound's ability to engage in π-π stacking interactions, which can be important for binding to biological targets. The stability of such compounds can be assessed through metabolic stability studies, as seen with certain triazine derivatives .
Scientific Research Applications
Intermolecular Interactions and Crystal Engineering
Research on isomorphous benzenesulfonamide crystal structures, such as those involving N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides, highlights the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing. These studies provide a foundation for understanding how the substitution patterns on benzenesulfonamides affect their solid-state properties, which is crucial for the design of new materials with desired physical characteristics (Bats, Frost, & Hashmi, 2001).
Synthesis and NMR Studies of Fluorosubstituted Heterocycles
Investigations into the synthesis of fluorosubstituted thiophenes, pyrroles, and furans, and their NMR properties, underscore the significance of fluorine atoms in modulating the electronic properties of heterocyclic compounds. Such research can inform the development of novel fluorine-containing pharmaceuticals or materials with enhanced performance due to the unique properties of fluorine atoms (Dvornikova et al., 2003).
Gold(I)-Catalyzed Synthesis of Sulfonamides
The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials through a cascade reaction involving a 1,2-alkynyl migration onto a gold carbenoid highlights innovative approaches to constructing sulfonamide derivatives. This methodology could potentially be applied to synthesize derivatives of the target compound for evaluating biological activities or for materials science applications (Wang et al., 2014).
Directed Metalation Group (DMG) Potential of Sulfonamides
The exploration of benzenesulfonamide as a DMG in synthetic chemistry, especially in the context of Directed ortho Metalation (DoM) methodology, opens up avenues for the derivatization of compounds like 3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. Such strategies can facilitate the synthesis of complex molecules for pharmaceutical or material science research, emphasizing the versatility of sulfonamides in chemical synthesis (Familoni, 2002).
properties
IUPAC Name |
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3S2/c18-16-10-15(3-4-17(16)19)25(21,22)20(11-13-6-8-23-12-13)7-5-14-2-1-9-24-14/h1-4,6,8-10,12H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNHGDGHHKDUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

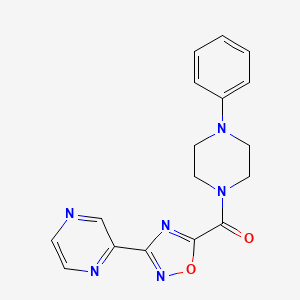
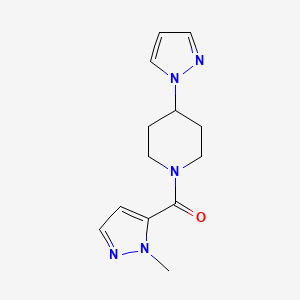
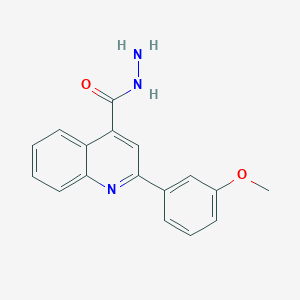

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)
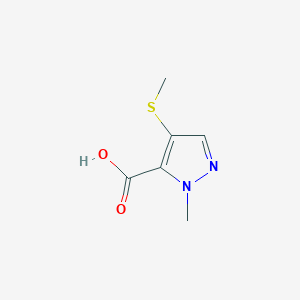

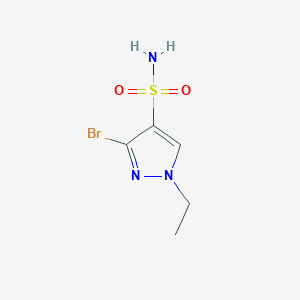
![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)
![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)
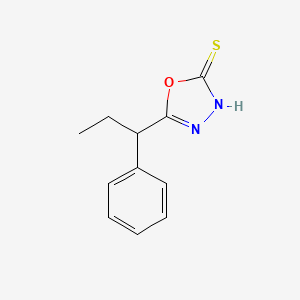
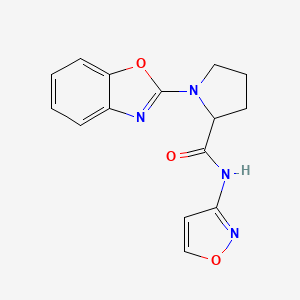
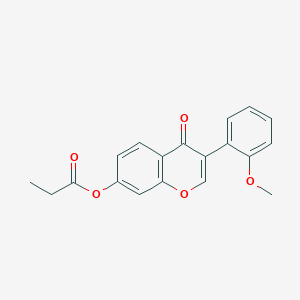
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)